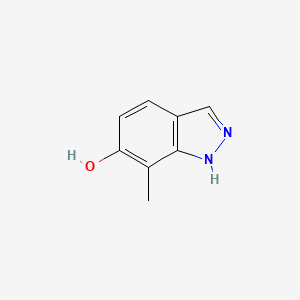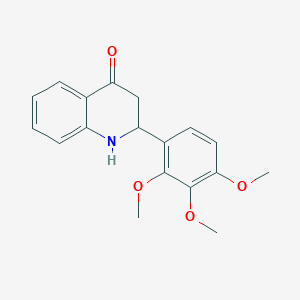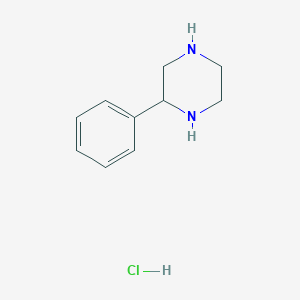![molecular formula C8H10N4 B13013726 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine](/img/structure/B13013726.png)
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine is a compound that belongs to the class of fused heterocycles.
Vorbereitungsmethoden
The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine can be achieved through several routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and finally, a multistep synthesis involving transition metal-mediated reactions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is a key component in the development of kinase inhibitors, which are crucial for cancer therapy . Additionally, this compound has shown promise in antiviral research, particularly in the development of drugs targeting RNA viruses . Its versatility makes it valuable in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival . This inhibition is particularly effective in cancer cells, where dysregulated kinase activity is a common feature. The compound’s ability to target these pathways makes it a potent therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanamine can be compared to other similar compounds, such as pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . While both classes of compounds share a similar core structure, this compound is unique due to its specific functional groups that enhance its biological activity. Other similar compounds include various kinase inhibitors and antiviral agents that also contain the pyrrolo[2,1-f][1,2,4]triazine scaffold .
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-2-3-12-8(7)5-10-6-11-12/h2-3,5-6,9H,4H2,1H3 |
InChI-Schlüssel |
VDUWDFJHJORJAH-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C2C=NC=NN2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



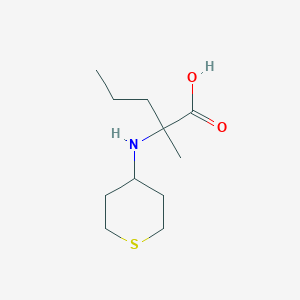


![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)


![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
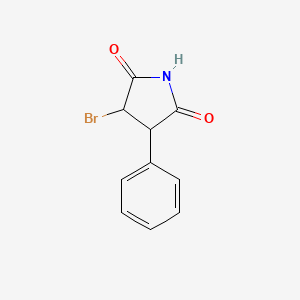

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
